N-[2-(3-chlorophenyl)-2-methoxypropyl]-6-methoxy-1H-indole-2-carboxamide
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Overview
Description
The compound “N-[2-(3-chlorophenyl)-2-methoxypropyl]-6-methoxy-1H-indole-2-carboxamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural and synthetic compounds . The molecule also contains a chlorophenyl group, which is a phenyl ring with a chlorine atom attached . The presence of these groups suggests that this compound could have interesting biological activities, but without specific research on this compound, it’s hard to say for sure.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the indole and chlorophenyl groups. The indole group consists of a benzene ring fused to a pyrrole ring, while the chlorophenyl group is a phenyl ring with a chlorine atom attached . The exact structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and chlorophenyl groups. The indole group is known to undergo a variety of reactions, including electrophilic substitution and oxidation . The chlorophenyl group could potentially undergo reactions such as nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the indole and chlorophenyl groups, the arrangement of these groups in the molecule, and the presence of any other functional groups .Scientific Research Applications
Rh(III)-Catalyzed Selective Coupling
A study by Zheng, Zhang, and Cui (2014) explored the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, highlighting a method that is mild and efficient for diverse product formation. This approach, involving selective C-C and C-C/C-N bond formation, could potentially be applied to synthesize compounds structurally related to N-[2-(3-chlorophenyl)-2-methoxypropyl]-6-methoxy-1H-indole-2-carboxamide (Jing Zheng, Yan Zhang, Sunliang Cui, 2014).
Synthesis and Characterization of Derivatives
Özer, Arslan, VanDerveer, and Külcü (2009) synthesized and characterized a series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with 3-chlorophenyl substituents. These compounds were characterized using various spectroscopic methods, providing a foundation for understanding the structural characteristics and potential applications of N-[2-(3-chlorophenyl)-2-methoxypropyl]-6-methoxy-1H-indole-2-carboxamide and its derivatives (Cemal Koray Özer, H. Arslan, D. VanDerveer, N. Külcü, 2009).
Applications in Antituberculosis Agents
Kondreddi, Jiricek, Rao, Lakshminarayana, Camacho, Rao, Hervé, Bifani, Ma, Kuhen, Goh, Chatterjee, Dick, Diagana, Manjunatha, and Smith (2013) identified indole-2-carboxamides, a class to which N-[2-(3-chlorophenyl)-2-methoxypropyl]-6-methoxy-1H-indole-2-carboxamide is structurally related, as promising antituberculosis agents. This research underscores the potential of indole-2-carboxamides in developing new therapeutic agents against Mycobacterium tuberculosis (R. R. Kondreddi, J. Jiricek, Srinivasa P. S. Rao, Suresh B. Lakshminarayana, L. Camacho, R. Rao, M. Hervé, P. Bifani, N. Ma, K. Kuhen, A. Goh, A. Chatterjee, T. Dick, T. Diagana, U. Manjunatha, Paul W Smith, 2013).
Future Directions
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that multiple biochemical pathways could be affected by this compound.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound could potentially have diverse molecular and cellular effects.
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-6-methoxy-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-20(26-3,14-5-4-6-15(21)10-14)12-22-19(24)18-9-13-7-8-16(25-2)11-17(13)23-18/h4-11,23H,12H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQPUFPNKNHMRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(N1)C=C(C=C2)OC)(C3=CC(=CC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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